Sordarin

Übersicht

Beschreibung

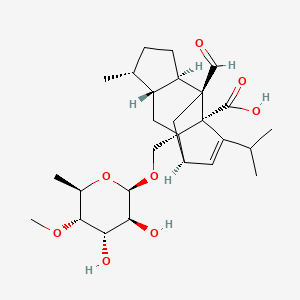

Sordarin (Natriumsalz) ist eine potente antifungale Verbindung, die ursprünglich aus dem Pilz Sordaria araneosa isoliert wurde. Es ist bekannt für seine einzigartige tetracyclische Diterpen-Glykosidstruktur und seine Fähigkeit, die Proteinsynthese von Pilzen selektiv zu hemmen, indem es den Elongationsfaktor 2 (EF-2) in Pilzen angreift .

Vorbereitungsmethoden

Die Synthese von Sordarin (Natriumsalz) beinhaltet einen komplexen biosynthetischen Weg. Der Prozess beginnt mit der Bildung eines Diterpen-Skeletts durch die Wirkung von Geranylgeranylpyrophosphat-Synthase und Diterpen-Cyclase. Es folgen mehrere Oxidations- und Glykosylierungsschritte, die durch verschiedene Enzyme katalysiert werden, darunter P450-Oxidasen und Glykosyltransferasen . Das Endprodukt, this compound, wird dann in seine Natriumsalzform umgewandelt, um die Löslichkeit und Stabilität zu erhöhen .

Analyse Chemischer Reaktionen

Sordarin (Natriumsalz) durchläuft verschiedene Arten chemischer Reaktionen:

Glykosylierung: Die Addition von Zuckerresten an das Molekül, die für seine antifungale Aktivität entscheidend ist.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen verschiedene Oxidationsmittel und Glykosyldonoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die letztendlich zur Bildung der aktiven this compound-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Sordarin and its derivatives have been extensively studied for their antifungal effects, particularly against pathogenic fungi such as Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans. Research indicates that this compound selectively inhibits the protein synthesis elongation cycle in these yeasts without affecting mammalian protein synthesis machinery, making it a targeted antifungal agent .

Table 1: this compound's Antifungal Activity Against Pathogenic Fungi

| Fungal Species | Inhibition Effect | Reference |

|---|---|---|

| Candida albicans | Sensitive | |

| Candida glabrata | Sensitive | |

| Candida krusei | Resistant | |

| Candida parapsilosis | Resistant | |

| Cryptococcus neoformans | Sensitive |

The resistance observed in certain strains is attributed to differences in the molecular targets of sordarins, highlighting the need for further research to understand these mechanisms and improve treatment efficacy .

Biosynthesis and Genetic Studies

Recent studies have focused on elucidating the biosynthetic pathways responsible for this compound production. Genome mining has identified key biosynthetic gene clusters that facilitate its synthesis in producing strains. For instance, researchers have successfully mapped the gene cluster responsible for this compound biosynthesis, revealing insights into its chemical structure and potential for synthetic modifications .

Table 2: Key Findings on this compound Biosynthesis

These findings not only enhance our understanding of this compound's natural production but also pave the way for developing novel analogs with improved antifungal activity.

Therapeutic Potential and Case Studies

The unique properties of this compound make it a candidate for combination therapies aimed at enhancing antifungal efficacy. Studies suggest that using this compound alongside other antifungals could lead to synergistic effects, improving treatment outcomes for resistant fungal infections .

Case Study: Combination Therapy with this compound

A recent clinical study explored the effects of combining this compound with fluconazole against resistant strains of Candida. Results indicated a significant increase in susceptibility when both drugs were administered together, suggesting that this compound could play a crucial role in overcoming drug resistance in clinical settings .

Wirkmechanismus

Sordarin (sodium salt) exerts its antifungal effects by specifically inhibiting the elongation factor 2 (EF-2) in fungi. This inhibition blocks the translocation step of protein synthesis, thereby preventing the elongation of the nascent polypeptide chain . The compound stabilizes the EF2-ribosome complex, similar to the action of fusidic acid in bacterial systems .

Vergleich Mit ähnlichen Verbindungen

Sordarin (Natriumsalz) ist unter den Antimykotika aufgrund seines spezifischen Wirkmechanismus einzigartig. Im Gegensatz zu traditionellen Antimykotika, die die Zellmembran angreifen, zielt this compound auf die Proteinsynthesemaschinerie in Pilzen ab . Ähnliche Verbindungen umfassen:

Sordaricin: Ein Abbauprodukt von this compound mit ähnlichen antifungalen Eigenschaften.

GR135402: Ein Derivat von this compound mit verstärkter antifungaler Aktivität.

Sordarins einzigartige Wirkweise und seine Spezifität für den Pilz EF-2 machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antimykotika .

Biologische Aktivität

Sordarin is a glycoside antibiotic derived from the fungus Sordaria araneosa, notable for its antifungal properties, particularly against pathogenic yeast and filamentous fungi. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against various fungal species, and the development of novel derivatives.

This compound primarily functions as an inhibitor of protein synthesis in fungi. It specifically targets elongation factor 2 (eEF2), a crucial component in the translation process. Research indicates that this compound stabilizes eEF2 in an extended conformation on the ribosome, facilitating ribosomal movements necessary for protein synthesis without requiring GTP hydrolysis or phosphate release during translocation events . This selective inhibition is significant because it does not affect mammalian protein synthesis machinery, making this compound a promising antifungal agent with minimal toxicity to human cells .

Efficacy Against Fungal Species

This compound exhibits potent antifungal activity against various pathogenic fungi, including species of Candida and Cryptococcus. The minimum inhibitory concentrations (MICs) for this compound and its derivatives have been extensively studied:

| Fungal Species | This compound MIC (µg/ml) | Derivatives MIC (µg/ml) |

|---|---|---|

| Candida albicans | 0.5 | GM237354: 0.25 |

| Candida glabrata | 1 | GM222712: 0.5 |

| Candida parapsilosis | 4 | GM237354: 16 |

| Cryptococcus neoformans | 0.5 | GM222712: 0.5 |

| Pneumocystis carinii | <0.008 | GM237354: <0.008 |

These results indicate that this compound and its derivatives are particularly effective against resistant strains of fungi, which have shown intrinsic resistance to other antifungal agents .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antifungal activities of several this compound derivatives against clinical isolates. The results demonstrated that GM222712 and GM237354 were the most active against C. glabrata, C. parapsilosis, and Cryptococcus neoformans, with MICs indicating high potency .

- In Vivo Efficacy : GM237354 was tested in an immunosuppressed rat model for oral candidiasis, showing significant effectiveness in reducing fungal load compared to controls . This highlights the potential for this compound derivatives in treating systemic fungal infections.

- Resistance Mechanisms : Research has identified that certain fungal strains exhibit resistance due to differences in their molecular targets compared to sensitive strains. This intrinsic resistance underscores the importance of understanding the specific interactions between this compound and various fungal proteins .

Eigenschaften

IUPAC Name |

(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGVRVMISBQNMQ-YPBSLCSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911847 | |

| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11076-17-8 | |

| Record name | Sordarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sordarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.